molecular formula C22H15NO B3865263 9-quinolin-6-ylfluoren-9-ol

9-quinolin-6-ylfluoren-9-ol

Cat. No.: B3865263
M. Wt: 309.4 g/mol
InChI Key: PGOQOFCAJNCTRV-UHFFFAOYSA-N
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Description

9-Quinolin-6-ylfluoren-9-ol is a fluorene-derived compound featuring a hydroxyl group at the C9 position of the fluorene backbone and a quinolin-6-yl substituent. Fluorenols, such as 9H-fluoren-9-ol (CAS 1689-64-1), are characterized by a planar, bicyclic aromatic system with a hydroxyl group at the bridgehead carbon.

Properties

IUPAC Name

9-quinolin-6-ylfluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO/c24-22(16-11-12-21-15(14-16)6-5-13-23-21)19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-14,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOQOFCAJNCTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-quinolin-6-ylfluoren-9-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a quinoline derivative, followed by its coupling with a fluorene precursor. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods: Industrial production of this compound may leverage high-throughput synthesis techniques, including microwave-assisted synthesis and continuous flow chemistry. These methods enhance reaction efficiency and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-Quinolin-6-ylfluoren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various halogenated or alkylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 9-quinolin-6-ylfluoren-9-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology: Its quinoline moiety is known for its antimicrobial and anticancer properties, making it a candidate for therapeutic research .

Medicine: In medicine, derivatives of this compound are investigated for their potential as antiviral, antimalarial, and anticancer agents. The compound’s ability to interact with various biological targets makes it a versatile scaffold for drug design .

Industry: Industrially, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .

Mechanism of Action

The mechanism of action of 9-quinolin-6-ylfluoren-9-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the quinoline moiety can inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes like DNA gyrase and topoisomerase IV. This leads to the disruption of bacterial replication and ultimately cell death .

In anticancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 9-quinolin-6-ylfluoren-9-ol with structurally related fluorenol derivatives and quinoline-based alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications References
This compound C₂₂H₁₅NO 309.36 (calculated) Quinolin-6-yl, –OH Hypothesized applications: Photovoltaic materials, bioactive intermediates (inferred)
9-Fluorenol C₁₃H₁₀O 182.22 –OH m.p. 153.5°C; used in organic synthesis, dyes, agrochemicals
9-Phenyl-9-fluorenol C₁₉H₁₄O 258.32 Phenyl, –OH Intermediate in organic synthesis; exhibits bichromophoric properties in polar solvents
9-Ethynyl-9-fluorenol C₁₅H₁₀O 206.24 Ethynyl, –OH Potential for click chemistry; increased reactivity due to triple bond
9-Butyl-9H-fluoren-9-ol C₁₇H₁₈O 238.33 Butyl, –OH Enhanced hydrophobicity; applications in polymer science
6-Nitro-8-quinolinol C₉H₆N₂O₃ 190.16 –NO₂, –OH (quinoline) Chelating agent; antimicrobial properties
Fluorene-9-methanol C₁₄H₁₂O 196.24 –CH₂OH Altered solubility compared to fluorenol; used in protecting group chemistry (e.g., FMOC)

Key Differences and Research Findings

  • Substituent Effects: Quinolinyl vs. Phenyl: The quinolin-6-yl group introduces a nitrogen heterocycle, which may improve coordination with metal ions or enhance binding to biological targets compared to phenyl-substituted derivatives . Electron-Withdrawing Groups: Nitro-substituted compounds like 6-Nitro-8-quinolinol exhibit stronger acidity (pKa ~4.5–5.0) due to the electron-withdrawing nitro group, whereas alkyl-substituted fluorenols (e.g., 9-butyl) are more lipophilic .
  • Applications: Pharmaceuticals: Quinoline derivatives like 6′-Methoxycinchonan-9-ol (a quinine analog) highlight the role of hydroxylated heterocycles in antimalarial drug design . Materials Science: Fluorenol derivatives with extended aromatic systems (e.g., 9-phenyl) are explored in organic light-emitting diodes (OLEDs) due to their emissive properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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